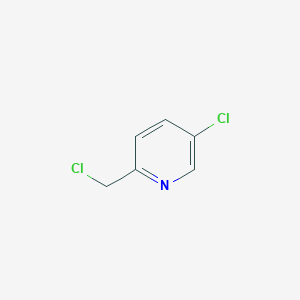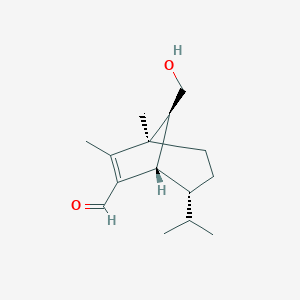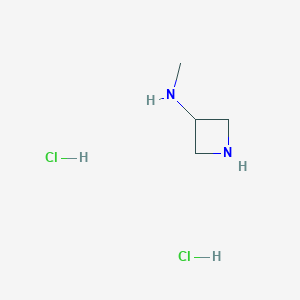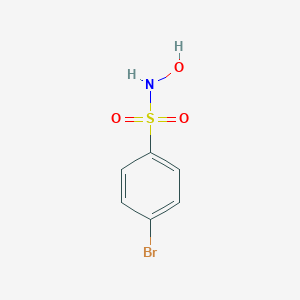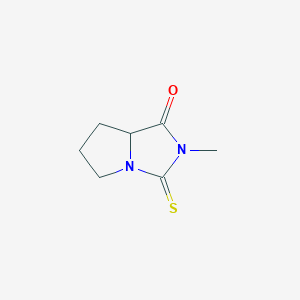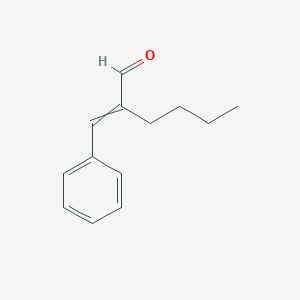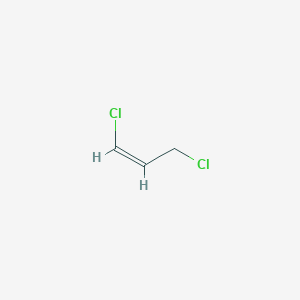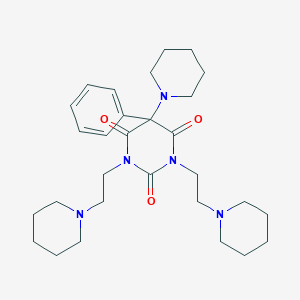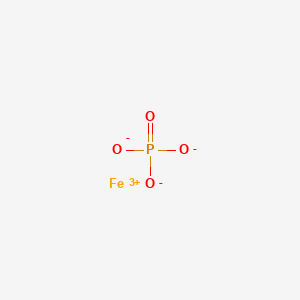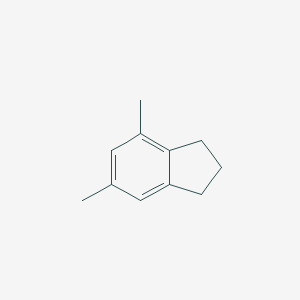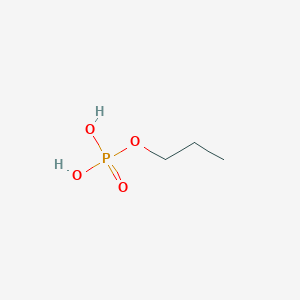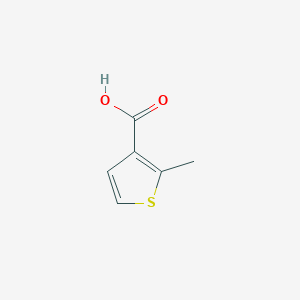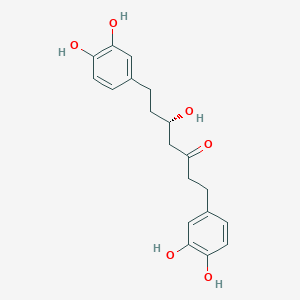
Hirsutanonol
Vue d'ensemble
Description
Hirsutanonol Description
Hirsutanonol is a diarylheptanoid compound isolated from various species of the Alnus genus, such as Alnus hirsuta and Alnus glutinosa. Diarylheptanoids are a class of natural phenolic compounds that have been studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities .
Synthesis Analysis
The synthesis of hirsutanonol and related diarylheptanoids typically involves the extraction from plant sources, followed by purification through chromatographic techniques. The structure of hirsutanonol is elucidated using spectroscopic methods, such as NMR and MS . There is no specific synthetic route mentioned in the provided papers for the laboratory synthesis of hirsutanonol.
Molecular Structure Analysis
Hirsutanonol's molecular structure consists of two aromatic rings connected by a seven-carbon aliphatic chain. The exact configuration of the hydroxyl groups and other substituents on the aromatic rings can vary, contributing to the compound's biological activity. The structure is determined through spectroscopic analysis, including NMR and MS .
Chemical Reactions Analysis
Hirsutanonol has been shown to exhibit various biological activities that are likely related to its chemical reactivity. For instance, it has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in vitro, which is a result of its ability to suppress iNOS mRNA expression . Additionally, hirsutanonol has been reported to act as a topoisomerase II poison, stabilizing topo II-DNA cleavage complexes and thus interfering with DNA replication and cell division in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of hirsutanonol, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, its activity in various biological assays suggests that it is sufficiently stable and bioavailable to exert its effects in cellular environments. The compound's solubility in organic solvents is implied by its extraction and purification from plant sources using ethyl acetate .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic effects of hirsutanonol. It has been shown to inhibit the upregulation of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) in human breast epithelial cells, which are implicated in cancer pathogenesis. This inhibition is possibly mediated through the targeting of nuclear factor kappa B (NF-κB), suggesting a chemopreventive effect . Hirsutanonol also exhibits cytotoxic activity against various cancer cell lines, including colon carcinoma cells, by inducing oxidative stress and DNA damage . Furthermore, it has been found to attenuate melanogenesis by inhibiting tyrosinase activity and the expression of melanogenic proteins, which could make it a potential agent for treating hyperpigmentation disorders .
Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field is Cancer Research , particularly focusing on Prostate Cancer .
Comprehensive and Detailed Summary of the Application
Hirsutanonol, along with other compounds like oregonin and hirsutenone, has been isolated from Alnus sibirica (AS), a plant distributed in Korea, Japan, China, and Russia . These compounds have been tested for their anti-proliferative activity against prostate cancer .
Detailed Description of the Methods of Application or Experimental Procedures
- The MTT assay was used to test the anti-proliferative activity .
- Western blotting was used to test NF-κB inhibitory activity .
- Flow cytometry was used to test apoptosis-inducing activity .
- Methylation-specific polymerase chain reaction was used to test DNA methylation activity in androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines .
Thorough Summary of the Results or Outcomes Obtained
The compounds showed potent anti-proliferative activity against both prostate cancer cell lines . Hirsutenone exhibited the strongest NF-κB inhibitory and apoptosis-inducing activities compared with oregonin and hirsutanonol . DNA methylation activity, which was assessed for hirsutenone, revealed a concentration-dependent enhancement of the unmethylated DNA content and a reduction in the methylated DNA content in both PC-3 and LNCaP cells . These findings suggest that hirsutenone, when isolated from AS, may be a potential agent for preventing the development or progression of prostate cancer .
Hirsutanonol, along with other compounds, has been isolated from Alnus sibirica, a plant distributed in Korea, Japan, China, and Russia . These compounds have been tested for their anti-proliferative activity against prostate cancer .
Hirsutanonol, along with other compounds, has been isolated from Alnus sibirica, a plant distributed in Korea, Japan, China, and Russia . These compounds have been tested for their anti-proliferative activity against prostate cancer .
Safety And Hazards
Propriétés
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYWFBLVAFZID-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873738 | |
| Record name | Hirsutanonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hirsutanonol | |
CAS RN |
41137-86-4 | |
| Record name | Hirsutanonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hirsutanonol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



